molecular formula C11H20N2O2 B1491443 1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1344264-12-5

1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1491443
CAS No.: 1344264-12-5
M. Wt: 212.29 g/mol
InChI Key: SLPIDKYIXMFRPJ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a heterocyclic compound featuring a seven-membered azepane ring and a four-membered 3-hydroxyazetidine moiety linked via a ketone group. The compound’s azetidine ring, substituted with a hydroxyl group at the 3-position, confers unique stereoelectronic characteristics, while the azepane ring contributes to lipophilicity and conformational flexibility.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-10-7-12(8-10)9-11(15)13-5-3-1-2-4-6-13/h10,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPIDKYIXMFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole-Linked Azepane-Azetidine Hybrids

Compounds such as 2dag (1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone) and 2dal (1-(azepan-1-yl)-2-{4-[4-(dimethylamino)phenyl]-1H-1,2,3-triazol-1-yl}ethanone) share the azepane-ketone framework but replace the 3-hydroxyazetidine group with triazole-phenyl moieties. Key distinctions include:

  • Synthetic Efficiency : These derivatives exhibit high yields (88–99%) under optimized conditions, leveraging click chemistry for triazole formation .
  • Physicochemical Properties : Solid-state forms (e.g., pale yellow or white solids) and LC-MS data (e.g., 2dag : m/z 383.2 [M+H]⁺) suggest stability and purity, contrasting with the hydrophilic 3-hydroxyazetidine group in the target compound, which may enhance solubility .
Compound Yield (%) Physical State Key Spectral Data (m/z) Reference
2dag 92 Pale yellow solid 383.2 [M+H]⁺
2dal 89 Light brown solid 396.3 [M+H]⁺

Piperidine vs. Azetidine Substitutions

The structurally related 1-(azepan-1-yl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one (CAS: 1456979-74-0) replaces the azetidine ring with a six-membered piperidine. The InChIKey (YKAFWSHVUHEDQJ-UHFFFAOYSA-N) and SMILES (OC1CCCN(CC(N2CCCCCC2)=O)C1) highlight spatial differences in hydroxyl positioning .

Azetidine-Containing Analogues

Adamantyl-Azetidine Hybrids

Adamantyl derivatives such as BMS-816336 (2-[(5R,7S)-6-hydroxy-2-phenyladamantan-2-yl]-1-(3-hydroxyazetidin-1-yl)ethan-1-one) demonstrate the therapeutic relevance of the 3-hydroxyazetidine moiety. Co-crystallized with corticosteroid 11β-HSD1, these compounds exhibit nanomolar inhibitory activity, attributed to the azetidine hydroxyl’s interaction with catalytic residues .

Oxetane and Tetrazole Derivatives

  • 1-(3-hydroxyoxetan-3-yl)ethan-1-one (CAS: 2282905-58-0) features an oxetane ring instead of azetidine, reducing nitrogen content but retaining hydroxyl functionality. Its lower molecular weight (116.12 g/mol) and simplified structure highlight trade-offs between metabolic stability and synthetic complexity .

Functional Group Variations

Sulfur- and Oxygen-Containing Moieties

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () replace azepane/azetidine with aromatic heterocycles, prioritizing π-π stacking interactions over hydrogen bonding.

Antimicrobial Hybrids

O-benzyl (benzofuran-2-yl)ethan-1-one oxime ethers () demonstrate antimicrobial activity linked to benzofuran’s planar structure, whereas the target compound’s azetidine hydroxyl may offer distinct binding modes against microbial targets .

Key Research Findings and Implications

  • Structural Flexibility : The azepane ring’s conformational flexibility may enhance membrane permeability compared to rigid adamantyl systems, though this requires validation via logP studies .
  • Synthetic Scalability : High-yield protocols for azepane-triazole hybrids () support scalable production, though the target compound’s hydroxyazetidine may necessitate protective-group strategies to prevent side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azepan-1-yl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

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